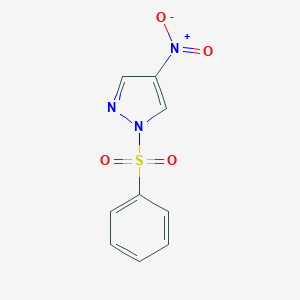

4-nitro-1-(phenylsulfonyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

CAS No. |

121358-77-8 |

|---|---|

Molecular Formula |

C9H7N3O4S |

Molecular Weight |

253.24g/mol |

IUPAC Name |

1-(benzenesulfonyl)-4-nitropyrazole |

InChI |

InChI=1S/C9H7N3O4S/c13-12(14)8-6-10-11(7-8)17(15,16)9-4-2-1-3-5-9/h1-7H |

InChI Key |

QDZOTELENUNRIN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C=N2)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C=N2)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 4 Nitro 1 Phenylsulfonyl 1h Pyrazole

Electronic Effects of Nitro and Sulfonyl Substituents on Pyrazole (B372694) Ring Reactivity

The combination of the nitro (-NO₂) and phenylsulfonyl (-SO₂Ph) groups creates a highly electron-deficient pyrazole system. The nitro group, a classic and potent electron-withdrawing group, deactivates the aromatic ring through both resonance (mesomeric) and inductive effects. Similarly, the phenylsulfonyl group at the nitrogen atom strongly withdraws electron density from the ring via a powerful inductive effect. This dual deactivation has significant consequences for the molecule's reaction profiles.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) is a hallmark reaction of many aromatic systems. However, for pyrazoles, which are already considered π-excessive heterocycles but with a complex reactivity profile, strong deactivating groups drastically reduce their nucleophilicity. The pyrazole ring system is generally prone to electrophilic attack, most commonly at the C4 position due to the directing effects of the two nitrogen atoms. researchgate.netkisti.re.kr

In 4-nitro-1-(phenylsulfonyl)-1H-pyrazole, the C4 position is already occupied. The remaining C3 and C5 positions are severely deactivated by the cumulative electron-withdrawing power of the adjacent N-phenylsulfonyl group and the C4-nitro group. Consequently, electrophilic aromatic substitution on the pyrazole ring of this compound is exceptionally difficult and generally not observed under standard conditions. The electron density of the entire heterocyclic ring is too low to react with typical electrophiles.

| Compound | Substituents | Effect on Ring | Preferred Position for SEAr | Reactivity |

|---|---|---|---|---|

| Pyrazole | -H | Activated | C4 | High |

| 4-Nitropyrazole | 4-NO₂ | Deactivated | (C4 occupied) C3/C5 highly deactivated | Very Low |

| 1-Phenylsulfonylpyrazole | 1-SO₂Ph | Deactivated | C4 | Low |

| This compound | 4-NO₂, 1-SO₂Ph | Severely Deactivated | All positions highly deactivated | Extremely Low / Inert |

Nucleophilic Attack Profiles on the Pyrazole Core

The strong electron-withdrawing nature of the nitro and phenylsulfonyl groups renders the pyrazole ring highly electrophilic and thus susceptible to nucleophilic attack. nih.gov This is a key feature of the reactivity of this compound. Nucleophilic aromatic substitution (SNAr) is facilitated when electron-withdrawing groups are present to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. nih.govchemeo.com

In this molecule, the C3 and C5 positions are activated towards nucleophilic attack due to the adjacent deactivating groups. A nucleophile can attack these positions, leading to the formation of a stabilized anionic intermediate. Studies on related systems, such as 1-amino-3,5-dinitropyrazole, show that nucleophilic substitution occurs preferentially at the C5 position. researchgate.net For this compound, attack at C3 or C5 would be the expected pathway for nucleophilic substitution of a suitable leaving group, should one be present at those positions. Furthermore, under certain conditions, the nitro group itself can be displaced by a strong nucleophile.

Mechanistic Investigations of Nitro Group Rearrangements in Pyrazoles

While this compound itself features a C-nitro group, understanding the mechanisms of nitro group rearrangements in the broader pyrazole family provides crucial context for its stability and potential transformations. The rearrangement of N-nitropyrazoles to C-nitropyrazoles is a well-documented thermal process. kisti.re.krcapes.gov.brresearchgate.net

Intramolecular Thermal Rearrangements of N-Nitropyrazoles

The thermal conversion of N-nitropyrazoles into C-nitropyrazoles is a significant reaction for the synthesis of various nitropyrazole derivatives. kisti.re.kr When an N-nitropyrazole is heated, the nitro group migrates from the nitrogen atom to a carbon atom of the pyrazole ring. This process is generally intramolecular and leads to the formation of 3-nitropyrazoles and 4-nitropyrazoles, depending on the solvent and substitution pattern. kisti.re.kr The reaction is believed to proceed without the formation of free radical species, pointing towards a concerted pericyclic mechanism.

Sigmatropic Shifts Involving Nitro and Proton Migration

Detailed mechanistic studies, supported by computational analysis, have provided strong evidence that the thermal rearrangement of N-nitropyrazoles occurs via a pericyclic mechanism involving sigmatropic shifts. nih.govrsc.org The process is described as a two-step sequence:

researchgate.netnih.gov-Sigmatropic Shift of the Nitro Group : The initial and rate-determining step is a researchgate.netnih.gov-sigmatropic shift of the NO₂ group from the N1 position to the C5 position of the pyrazole ring. nih.govrsc.org This concerted rearrangement proceeds through a cyclic transition state.

researchgate.netnih.gov-Sigmatropic Shift of a Proton : The intermediate formed after the nitro group migration is a non-aromatic nitropyrazole species. A subsequent, rapid researchgate.netnih.gov-sigmatropic shift of a proton (prototropy) from the C5 carbon to the N1 nitrogen restores the aromaticity of the pyrazole ring, yielding the final C-nitropyrazole product. rsc.org

This two-step mechanism, involving sequential researchgate.netnih.gov-sigmatropic shifts of the nitro group and a proton, is the currently accepted pathway for this class of intramolecular rearrangements. rsc.org

| Step | Reaction Type | Description | Key Feature |

|---|---|---|---|

| 1 | researchgate.netnih.gov-Sigmatropic Shift | The NO₂ group migrates from the N1 atom to the C5 atom. | Concerted, intramolecular, rate-determining. |

| 2 | researchgate.netnih.gov-Proton Shift (Prototropy) | A proton migrates from the C5 atom back to the N1 atom. | Rapid, restores ring aromaticity. |

Reaction Pathways and Transformation Products of this compound

Direct studies on the reaction pathways of this compound are limited. However, based on the reactivity of analogous compounds, several potential transformations can be predicted. The high degree of electron deficiency in the ring and the nature of the substituents are the primary drivers of its reactivity.

Key potential reaction pathways include:

Cleavage of the N-Phenylsulfonyl Group : The N-S bond in N-sulfonylpyrazoles can be susceptible to cleavage under certain conditions. Studies on related 1-phenylsulfonyl-pyrazoline derivatives have shown that the phenylsulfonyl group can be eliminated under alkaline conditions, leading to the corresponding aromatic pyrazole. nih.gov This suggests that treatment of this compound with a strong base could lead to the cleavage of the N-SO₂Ph bond to yield 4-nitropyrazole salts.

Nucleophilic Aromatic Substitution (SNAr) : As discussed, the pyrazole ring is highly activated for nucleophilic attack. While the specific compound lacks a leaving group on the carbon atoms, related systems offer insight. In 4-RSO₂-6-nitro-1-phenyl-1H-indazoles, the RSO₂ group at position 4 is selectively replaced by nucleophiles. rsc.org By analogy, it is conceivable that a strong nucleophile could attack the C4 position of the target molecule, leading to the displacement of the nitro group.

Ring Cleavage : Under harsh reaction conditions, the stability of the pyrazole ring itself may be compromised. For instance, treatment of certain pyrazole-4-sulfonyl chlorides with chlorine has been shown to cause the elimination of the sulfonyl group followed by the cleavage of the pyrazole ring. This indicates that strong oxidizing or other aggressive reagents could lead to the decomposition and transformation of the heterocyclic core of this compound.

Stability and Decomposition Chemistry of Nitrated Sulfonyl Pyrazoles

The stability and decomposition pathways of nitrated sulfonyl pyrazoles are critical areas of study, particularly for compounds with potential applications as energetic materials. The introduction of both nitro (-NO₂) and sulfonyl (-SO₂R) groups to the pyrazole ring significantly influences the molecule's electronic structure, and consequently, its thermal stability and decomposition mechanisms. Research into this class of compounds, while specific to certain derivatives, provides a foundational understanding of their chemical behavior under thermal stress.

Nitrated pyrazole compounds are recognized for their high heat of formation, density, and thermal stability, which are desirable characteristics for energetic materials. nih.gov The stability of these compounds is often a balance between the energy content derived from the nitro groups and the inherent stability of the pyrazole ring. nih.gov Polynitropyrazoles, for instance, are noted for their high density and enthalpy of formation, coupled with reduced sensitivity to external stimuli. colab.ws

The thermal decomposition of various nitropyrazole derivatives has been investigated to understand their behavior at elevated temperatures. For example, studies on polynitropyrazoles such as 3,4-dinitropyrazole, 3,5-dinitropyrazole, and 3,4,5-trinitropyrazole have been conducted to determine their decomposition processes. colab.ws The use of techniques like thermogravimetry (TG) and differential scanning calorimetry (DSC) has been instrumental in elucidating the kinetic parameters of thermolysis for compounds like 3,4,5-trinitropyrazole (TNP) and its methyl derivative (MTNP). researchgate.net

The presence of a phenylsulfonyl group, as in this compound, introduces additional complexity to the decomposition process. The sulfonyl group can influence the regioselectivity of reactions. For instance, in N-Methyl-3,5-dinitro-4-(phenylsulfonyl)pyrazole, the nitro group at the 5-position is regioselectively substituted in nucleophilic substitution reactions. researchgate.net This suggests that the C-N bond of the nitro group is a potential site of initial cleavage during decomposition.

The decomposition of nitropyrazoles often involves the release of gaseous products. colab.ws For closely related polynitropyrazoles, the gaseous products evolved during each stage of decomposition have been identified, providing insight into the probable thermal decomposition pathways. colab.ws

Detailed research findings on the thermal properties of related nitropyrazole compounds are presented below, offering a comparative basis for understanding the stability of nitrated sulfonyl pyrazoles.

Research Findings on the Thermal Stability of Related Nitropyrazoles

| Compound Name | Decomposition Temperature (Td) | Reference |

| 4,7-diamino-5-nitro-pyrazolo[3,4-d] nih.govacs.orgacs.orgtriazine-2-oxide (APTO) | 330.2 °C | acs.org |

| 4-oxo-5-nitro-7H-pyrazolo[3,4-d] nih.govacs.orgacs.orgtriazine-2-oxide (OPTO) | 248.7 °C | acs.org |

| Dipotassium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole | 202 °C | acs.org |

| Dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole | 218 °C | acs.org |

The stability of these compounds is influenced by factors such as the number of nitro groups and the presence of other functional groups that can form hydrogen bonds or other stabilizing interactions. acs.org For example, the three-dimensional hydrogen-bonding network in dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole contributes to its superior thermal stability. acs.org

While specific experimental data on the decomposition of this compound is not extensively detailed in the provided search results, the study of related compounds provides a strong framework for predicting its behavior. The decomposition is likely to be initiated at the nitro group, with the phenylsulfonyl group influencing the subsequent reaction pathways.

Spectroscopic and Structural Elucidation of 4 Nitro 1 Phenylsulfonyl 1h Pyrazole

X-ray Diffraction Crystallography for Solid-State Structure DeterminationIf a crystal structure had been determined, this section would have provided detailed crystallographic data in a table, including the crystal system, space group, unit cell dimensions, and key bond lengths and angles. This would have offered an unambiguous determination of the three-dimensional solid-state structure of 4-nitro-1-(phenylsulfonyl)-1H-pyrazole.

Without access to published research detailing these analytical investigations for the specific compound , any attempt to provide the requested in-depth article would be speculative and would not meet the required standards of scientific accuracy.

Crystal Packing and Intermolecular Interactions

A detailed description of the crystal packing and intermolecular interactions of this compound would require experimental crystallographic data, which is currently unavailable. Such an analysis would typically involve the identification of hydrogen bonds, halogen bonds, π-π stacking interactions, and other non-covalent forces that dictate the supramolecular architecture of the compound in the solid state. Interactive data tables presenting key intermolecular distances and angles would be generated from these crystallographic findings.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations (DFT) for Molecular Properties

Density Functional Theory (DFT) is a preferred method for studying pyrazole (B372694) derivatives due to its balance of computational cost and accuracy. nih.gov These calculations provide deep insights into the molecule's fundamental characteristics.

Optimized Geometric Structures and Conformational Preferences

A foundational step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the lowest energy state on the potential energy surface. For 4-nitro-1-(phenylsulfonyl)-1H-pyrazole, key parameters such as bond lengths, bond angles, and dihedral angles would be calculated.

Molecular Electrostatic Potential (MESP) Surface Analysis

A Molecular Electrostatic Potential (MESP) surface map provides a visual representation of the charge distribution on a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. nih.gov

For this compound, the MESP surface would likely show negative potential (red and yellow regions) around the oxygen atoms of the nitro and sulfonyl groups, indicating these are the most electron-rich areas and likely sites for electrophilic attack. researchgate.net Regions of positive potential (blue) would be expected around the hydrogen atoms, marking them as sites for nucleophilic interaction.

Reactivity Indices and Chemical Softness Parameters

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include:

Electronegativity (χ): Measures the molecule's ability to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A higher value indicates greater stability.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule will undergo a chemical reaction.

Electrophilicity Index (ω): Quantifies the electron-accepting capability.

The presence of the nitro and sulfonyl groups is expected to give this compound a high electrophilicity index, classifying it as a strong electrophile.

Interactive Table: Hypothetical Chemical Reactivity Data This table illustrates the type of data that would be generated. The values are for demonstration purposes only.

| Parameter | Formula | Hypothetical Value |

|---|---|---|

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 5.35 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.15 eV |

| Chemical Softness (S) | 1 / η | 0.465 eV⁻¹ |

Mechanistic Pathway Elucidation through Transition State Theory

Computational chemistry is also used to explore the mechanisms of chemical reactions.

Potential Energy Surface Mapping

To understand how this compound might be synthesized or how it might react, chemists map the potential energy surface of the reaction pathway. This involves identifying the structures of reactants, products, and any intermediates, as well as the transition states that connect them. The activation energy—the energy difference between the reactants and the transition state—determines the reaction rate. nih.gov For instance, the synthesis of related 1-sulfonyl pyrazoles has been explored, and computational modeling could elucidate the precise mechanism and energy barriers involved in the formation of the title compound. researchgate.net

Currently, there are no specific published studies detailing the potential energy surface for reactions involving this compound. Such research would be a valuable contribution to understanding the reactivity and synthesis of this class of compounds.

Activation Energies and Reaction Rate Constants

Computational quantum chemistry serves as a powerful tool for elucidating reaction mechanisms and predicting the kinetic feasibility of chemical transformations. Through the calculation of potential energy surfaces, transition states can be located, and from these, activation energies (Ea) can be determined. The activation energy represents the minimum energy required for a reaction to occur and is a critical parameter in understanding reaction kinetics.

While specific experimental or theoretical studies detailing the activation energies and reaction rate constants for the synthesis of this compound were not found in the reviewed literature, the general approach to obtaining this data involves Density Functional Theory (DFT) calculations. DFT has been widely applied to study the properties and reactivity of various pyrazole derivatives. researchgate.netnih.govnih.gov For instance, in the synthesis of pyrazoles, computational methods can model the reaction pathway, such as the cyclization of a chalcone (B49325) with a hydrazine (B178648) derivative, to identify the transition state structures and calculate the associated energy barriers. researchgate.net

The Arrhenius equation, , demonstrates the relationship between the activation energy (Ea), the pre-exponential factor (A), the gas constant (R), the temperature (T), and the reaction rate constant (k). Once the activation energy is computationally determined, the reaction rate constant can be estimated using transition state theory. These theoretical calculations provide invaluable insights into the reaction's progress and can guide the optimization of reaction conditions. For example, DFT calculations have been employed to understand the molecular properties and reactivity of various heterocyclic compounds, which is fundamental to predicting their reaction kinetics. researchgate.net

Table 1: Computational Parameters for Reactivity Analysis

This table illustrates the typical parameters that would be calculated in a computational study to determine the activation energies and reaction rate constants for a compound like this compound.

| Parameter | Description | Computational Method |

| Geometry Optimization | Determination of the lowest energy structure for reactants, products, and transition states. | DFT (e.g., B3LYP functional with a suitable basis set like 6-311+G(d,p)) |

| Frequency Calculation | Confirmation of stationary points as minima (no imaginary frequencies) or transition states (one imaginary frequency). | DFT (same level of theory as optimization) |

| Activation Energy (Ea) | The energy difference between the transition state and the reactants. | Calculated from the optimized geometries. |

| Reaction Rate Constant (k) | A measure of the speed of a reaction. | Calculated using Transition State Theory (TST) from the activation energy. |

Although explicit values for this compound are not available, the established computational methodologies provide a clear framework for how such data would be generated.

Intermolecular Interaction Analysis

The analysis of intermolecular interactions is crucial for understanding the packing of molecules in a crystal lattice, which in turn influences the material's physical properties. Hirshfeld surface analysis is a modern computational method used to visualize and quantify these interactions. nih.govresearchgate.netnih.gov This technique maps the electron distribution of a molecule within a crystal, allowing for the identification of close contacts between neighboring molecules.

The Hirshfeld surface is generated based on the electron density, and various properties can be mapped onto this surface. A particularly insightful visualization is the normalized contact distance (d_norm), which highlights regions of significant intermolecular contact. Red spots on the d_norm surface indicate close contacts, which are indicative of interactions such as hydrogen bonds.

For a molecule like this compound, several types of intermolecular interactions are expected to be significant, based on studies of structurally related compounds containing pyrazole, sulfonyl, and nitro functional groups. researchgate.netnih.govresearchgate.net These interactions would include:

Hydrogen Bonds: Although the primary nitrogen of the pyrazole ring is substituted, weak C-H···O and C-H···N hydrogen bonds are likely to be present, involving the hydrogen atoms of the phenyl and pyrazole rings and the oxygen atoms of the nitro and sulfonyl groups, as well as the nitrogen atoms of the pyrazole ring. nih.gov

π-π Stacking: Interactions between the aromatic phenyl and pyrazole rings are also anticipated, contributing to the stability of the crystal structure. nih.gov

van der Waals Forces: A significant portion of the intermolecular contacts will be of the H···H, C···H, and O···H types, which are categorized as van der Waals forces. researchgate.net

Table 2: Common Intermolecular Contacts in Related Pyrazole Derivatives

This table summarizes the types and percentage contributions of intermolecular contacts observed in the crystal structures of analogous pyrazole compounds, as determined by Hirshfeld surface analysis. This provides an indication of the interactions that would likely be important in the crystal packing of this compound.

| Intermolecular Contact | Typical Percentage Contribution | Relevant Functional Groups | Reference |

| H···H | 10-45% | Phenyl and pyrazole rings | researchgate.net |

| O···H / H···O | 8-35% | Nitro group, Sulfonyl group | researchgate.netresearchgate.net |

| C···H / H···C | 9-35% | Phenyl and pyrazole rings | researchgate.net |

| N···H / H···N | Variable | Pyrazole ring, Nitro group | nih.gov |

| C···C (π-π stacking) | ~11% | Phenyl and pyrazole rings | researchgate.net |

| Cl···H / H···Cl | 12-29% | (In chloro-substituted analogues) | researchgate.net |

The specific contributions of these interactions for this compound would require a dedicated crystallographic and computational study. However, the analysis of related structures strongly suggests a complex interplay of hydrogen bonding, π-π stacking, and other van der Waals forces dictates its solid-state architecture. nih.govnih.gov

Applications of Substituted Pyrazoles in Materials Science

Role of Pyrazole (B372694) Derivatives as Building Blocks in Organic Materials

The pyrazole ring is a robust scaffold used in the synthesis of more complex heterocyclic systems and polymers. nih.govresearchgate.net Its structure allows for functionalization at several positions, which in turn modulates the electronic and physical properties of the resulting materials. mdpi.comnih.gov The synthesis of pyrazole derivatives is well-established, with common methods including the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines and various cycloaddition reactions. nih.gov

The introduction of substituents like nitro (-NO₂) and phenylsulfonyl (-SO₂Ph) groups onto the pyrazole core is a key strategy for tuning material properties. The nitro group is a strong electron-withdrawing group, which can significantly influence the electronic characteristics and reactivity of the molecule. The phenylsulfonyl group is also electron-withdrawing and can impact molecular packing and stability. While direct studies on polymers or specific organic materials derived from 4-nitro-1-(phenylsulfonyl)-1H-pyrazole are not prominent, the synthesis of polymers from other pyrazole-derived monomers, such as poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate), has been reported, demonstrating the viability of the pyrazole core in polymer chemistry. nih.gov The thermal degradation of such polymers has been studied, indicating that the pyrazole moiety can be incorporated into thermally stable macromolecular structures. nih.gov

Pyrazole-Based Systems in Organic Electronics and Optical Technologies

Pyrazole derivatives have garnered attention for their potential use in organic electronics and optical materials due to their intriguing photophysical properties. mdpi.comnih.gov Certain substituted pyrazoles and pyrazolines are known to exhibit efficient photoluminescence, making them candidates for organic light-emitting diodes (OLEDs) and fluorescent sensors. nih.govresearchgate.netmdpi.com The electronic properties, and thus the optical behavior, of these materials can be finely tuned by altering the substituents on the pyrazole ring. mdpi.com

Advanced Nitropyrazole Architectures in Energetic Materials Science

The field of energetic materials has seen significant interest in nitrated pyrazoles due to their high heats of formation, high density, and potential for tailored thermal stability and detonation performance. nih.govnih.govresearchgate.net These characteristics make them promising candidates for applications as explosives, propellants, and pyrotechnics. nih.govnih.gov While this compound is not a commonly cited energetic material, the extensive research on other nitropyrazoles provides a framework for understanding its potential in this area.

The design of high-energy-density materials (HEDMs) based on the pyrazole scaffold follows several key principles. A primary goal is to maximize the energy content, which is often achieved by introducing multiple nitro groups (-NO₂) to the pyrazole ring. nih.govresearchgate.net The nitro groups serve as oxidizers, and increasing their number can improve the oxygen balance of the molecule, leading to more efficient energy release upon decomposition. nih.gov

Another critical factor is density. Higher density is desirable as it correlates with higher detonation velocity and pressure. rsc.org The compact, planar structure of the pyrazole ring contributes favorably to dense molecular packing. acs.org

Furthermore, thermal stability is a crucial safety and performance parameter. Energetic compounds must be stable enough to handle and store safely but decompose predictably upon initiation. The aromaticity of the pyrazole ring inherently imparts a degree of thermal stability. nih.gov Functionalization strategies, such as linking pyrazole rings or adding other nitrogen-rich heterocycles like triazoles and tetrazoles, are employed to enhance performance while maintaining or improving stability and sensitivity properties. acs.orgrsc.orgrsc.org

The thermal stability and decomposition pathway of nitropyrazoles are central to their performance and safety as energetic materials. The decomposition of these compounds typically begins with the cleavage of the C-NO₂ or N-NO₂ bond. mdpi.com The stability is influenced by the number and position of the nitro groups on the pyrazole ring. researchgate.net For example, some studies have shown that the thermal stability of dinitropyrazole isomers increases with less steric strain in the molecule. researchgate.net

While specific data for this compound is unavailable, the thermal behavior of numerous other nitropyrazoles has been characterized. Decomposition temperatures are a key indicator of thermal stability. For comparison, the table below lists the decomposition temperatures of several well-studied nitropyrazole-based energetic compounds.

| Compound Name | Decomposition Temperature (Td, °C) | Reference(s) |

|---|---|---|

| 3,4,5-Trinitropyrazole (TNP) | 160 | researchgate.net |

| 1-Methyl-3,4,5-trinitropyrazole (MTNP) | Not specified, but used in studies. | energetic-materials.org.cn |

| 3,6-Dinitropyrazolo[4,3-c]pyrazole (DNPP) | Not specified, but derivatives are studied. | researchgate.net |

| DNPAT (a nitropyrazole-triazole derivative) | 314 | rsc.org |

| A pyrazole-oxadiazole derivative (Compound 4 ) | 397 | acs.org |

| A pyrazole-triazole derivative (Compound 23 ) | 271 | acs.org |

The decomposition of N-substituted tetrazoles, which can be analogous to substituted pyrazoles, often starts with the decomposition of the tetrazole ring, with stability decreasing as the electronegativity of the substituent on the pyrazole ring increases. researchgate.net

The relationship between the molecular structure of nitropyrazoles and their energetic properties, such as detonation velocity (D) and detonation pressure (P), is a cornerstone of energetic materials research. nih.govrsc.org Key structural features that influence these properties include:

Oxygen Balance (OB): A measure of the degree to which an explosive can oxidize its own carbon and hydrogen. An OB closer to zero is generally desirable for maximizing energy release. The introduction of nitro groups is the primary way to increase OB. nih.gov

Heat of Formation (ΔHf): Nitrogen-rich heterocyclic compounds like pyrazoles often have a high positive heat of formation, which contributes significantly to the total energy released upon detonation. nih.gov

Density (ρ): As mentioned, higher density generally leads to superior detonation performance.

The table below presents the calculated or measured energetic properties of several representative nitropyrazole compounds, illustrating the impact of different structural modifications.

| Compound | Density (ρ, g/cm³) | Detonation Velocity (D, m/s) | Detonation Pressure (P, GPa) | Reference(s) |

|---|---|---|---|---|

| 3,4-Dinitropyrazole (DNP) | 1.79 | 8060 | 27.4 | energetic-materials.org.cn |

| 1-Methyl-3,4,5-trinitropyrazole (MTNP) | 1.86 | 8960 | 35.8 | energetic-materials.org.cn |

| DNPAT (a nitropyrazole-triazole derivative) | 1.83 | 8889 | 34.0 | rsc.org |

| A pyrazole-triazole derivative (Compound 6 ) | 1.85 | 9091 | 37.0 | rsc.org |

| Hydroxylammonium salt 7b (a dinitromethyl pyrazole salt) | 1.82 | 8700 | 32.5 | rsc.org |

| RDX (benchmark) | 1.82 | 8795 | 34.9 | rsc.org |

These examples show how modifying the pyrazole backbone—by adding nitro groups, methylating, or linking to other heterocycles—significantly alters the energetic output. rsc.orgrsc.orgenergetic-materials.org.cn The presence of a phenylsulfonyl group on 4-nitropyrazole would add considerable molecular weight without contributing positively to the oxygen balance, which may diminish its potential as a high-performance energetic material compared to polynitrated analogs. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.